molecular formula C10H11NO B3210585 4-(4-Hydroxyphenyl)butanenitrile CAS No. 107223-68-7

4-(4-Hydroxyphenyl)butanenitrile

Cat. No.: B3210585
CAS No.: 107223-68-7
M. Wt: 161.2 g/mol
InChI Key: NXSICOWXBLNSCT-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)butanenitrile is an organic compound characterized by a nitrile group (-CN) attached to a butane chain, which is further substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Hydroxyphenyl)butanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves the selective alkylation of phenol with 4-hydroxybutan-2-one in the presence of solid acid catalysts such as acid-activated Montmorillonite clay .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives.

Scientific Research Applications

4-(4-Hydroxyphenyl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)butanenitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)butanenitrile can be compared with other similar compounds:

Properties

IUPAC Name

4-(4-hydroxyphenyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSICOWXBLNSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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